molecular formula C9H7F3O B2683626 (2R)-2-[4-(trifluoromethyl)phenyl]oxirane CAS No. 252877-04-6

(2R)-2-[4-(trifluoromethyl)phenyl]oxirane

Cat. No.: B2683626
CAS No.: 252877-04-6
M. Wt: 188.149
InChI Key: KGAKWTQCQUVXEF-QMMMGPOBSA-N
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Description

Significance of Enantiomerically Pure Oxiranes in Contemporary Organic Chemistry

Oxiranes, also known as epoxides, are three-membered cyclic ethers characterized by significant ring strain, which renders them highly reactive towards nucleophilic ring-opening reactions. nih.govresearchgate.net This inherent reactivity makes them exceptionally versatile intermediates in organic synthesis. orgsyn.orggoogle.com When an oxirane is unsymmetrically substituted, it becomes a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers.

Enantiomerically pure oxiranes are of profound importance, particularly in the pharmaceutical industry, where the three-dimensional structure of a drug is critical to its biological activity and safety. nih.gov The ability of these chiral building blocks to transfer their stereochemical information to a target molecule is a cornerstone of asymmetric synthesis. orgsyn.org Transformations involving chiral epoxides can proceed with high stereochemical fidelity, allowing for the predictable and controlled construction of complex molecules with specific stereochemistry. nih.gov This control is essential for creating enantiomerically pure drugs and other biologically active compounds. orgsyn.org

The Unique Role and Impact of Trifluoromethyl Groups in Chemical Research

The trifluoromethyl (CF3) group has become a privileged structural motif in medicinal chemistry, agrochemicals, and materials science. google.com Its incorporation into a molecule can dramatically and often beneficially alter its physicochemical properties. organic-chemistry.orgnih.gov The CF3 group is strongly electron-withdrawing and highly lipophilic, characteristics that can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. organic-chemistry.orgnih.gov

One of the key advantages of the trifluoromethyl group is its exceptional stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to metabolic degradation. organic-chemistry.org This can increase the half-life of a drug, potentially reducing the required dosage. organic-chemistry.org Furthermore, the CF3 group is often employed as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its performance. organic-chemistry.orgjustia.com The strategic placement of a trifluoromethyl group is a well-established method for enhancing the efficacy and pharmacokinetic profile of therapeutic agents, as seen in widely known drugs like fluoxetine (B1211875) and celecoxib. justia.com

Overview of (2R)-2-[4-(Trifluoromethyl)phenyl]oxirane in Academic Discourse and Synthetic Utility

While extensive academic literature focusing solely on this compound is not prevalent, its value is understood through its classification as a chiral, fluorinated building block. Its significance lies not as an end-product, but as a crucial intermediate for constructing more complex, often biologically active, molecules.

Synthetic Utility: The utility of trifluoromethyl-substituted phenyl oxiranes is evident in patent literature, where they serve as key intermediates in the synthesis of high-value compounds like fungicides. For instance, a structurally related compound, 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyl-oxirane, is reacted with 1H- google.comorganic-chemistry.orgjustia.com-triazole to produce a potent fungicide. google.com This highlights the role of the oxirane ring as a reactive handle for introducing other functional groups, while the trifluoromethylphenyl moiety imparts desirable properties to the final product. Similarly, other trifluoromethylated phenyl compounds are described as valuable substrates for creating pesticidally active compounds. By analogy, this compound represents a stereochemically pure precursor for the synthesis of novel chiral agrochemicals or pharmaceuticals.

Academic Discourse and Synthesis: The synthesis of this specific chiral oxirane is a direct application of well-established methods in asymmetric synthesis. The logical precursor is 4-(trifluoromethyl)styrene (B10332), a commercially available starting material. tcichemicals.comnih.gov Academic research has detailed several reliable strategies for the asymmetric epoxidation of styrene (B11656) derivatives, which could be applied to produce the desired (2R)-enantiomer with high stereoselectivity. These methods include:

Biocatalysis: Using enzymes like styrene monooxygenases (SMOs) can produce enantiopure styrene oxides. These enzymatic processes are known to yield (S)-epoxides with excellent enantiomeric excess, and specific enzymes could be selected or engineered to produce the (R)-enantiomer. justia.com

Chiral Catalysts: The use of chiral dioxiranes, generated in situ from a ketone catalyst, has proven highly effective for the asymmetric epoxidation of various styrenes, achieving high levels of enantioselectivity. nih.gov

Mitsunobu Cyclodehydration: A stereoselective route involves the Mitsunobu cyclodehydration of a chiral 1,2-diol, which can be prepared from the starting styrene. This method provides the corresponding chiral oxirane with high levels of stereoretention, especially for substrates with electron-withdrawing groups like the trifluoromethyl group. nih.gov

Through these established synthetic routes, this compound can be reliably prepared, making it an accessible and valuable tool for chemists engaged in the asymmetric synthesis of complex molecular targets.

Data Tables

Table 1: Physicochemical Properties of 2-[4-(Trifluoromethyl)phenyl]oxirane (B1600255)

PropertyValue
Molecular Formula C₉H₇F₃O
Molecular Weight 188.15 g/mol
IUPAC Name 2-[4-(trifluoromethyl)phenyl]oxirane
CAS Number 111991-14-1

Note: Data corresponds to the racemic mixture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)phenyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAKWTQCQUVXEF-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2r 2 4 Trifluoromethyl Phenyl Oxirane

Classical and Established Synthetic Routes to Oxiranes with Aryl Substituents

Traditional methods for synthesizing aryl-substituted oxiranes, including the trifluoromethylphenyl derivative, typically produce racemic mixtures. These routes are foundational in organic chemistry and involve two main strategies: the direct epoxidation of an olefin or the ring closure of a functionalized alcohol.

Epoxidation of Olefinic Precursors

The direct oxidation of an alkene is a common and straightforward method for forming an epoxide ring. masterorganicchemistry.com For the synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane (B1600255), the corresponding olefinic precursor is 4-(trifluoromethyl)styrene (B10332). This reaction is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.commdpi.com

The mechanism involves a concerted reaction where the electrophilic oxygen atom of the peroxyacid is transferred to the nucleophilic carbon-carbon double bond of the styrene (B11656) derivative. libretexts.org This process occurs through a cyclic transition state, resulting in the formation of the oxirane and the corresponding carboxylic acid as a byproduct. While efficient, this method does not induce chirality and thus produces a racemic mixture of (2R)- and (2S)-2-[4-(trifluoromethyl)phenyl]oxirane.

Key Features of Olefin Epoxidation:

Reagent: Typically a peroxyacid (e.g., m-CPBA).

Substrate: 4-(trifluoromethyl)styrene.

Mechanism: Concerted transfer of an oxygen atom.

Stereochemistry: Produces a racemic mixture (no stereocontrol).

Ring Closure from Halohydrins or Related Functionalized Alcohols

Another established route to epoxides is the intramolecular SN2 reaction of a halohydrin, which is an alcohol containing a halogen on an adjacent carbon atom. masterorganicchemistry.comwikipedia.org This method is a variation of the Williamson ether synthesis. libretexts.org

The synthesis proceeds in two steps:

Formation of the Halohydrin: The precursor, 4-(trifluoromethyl)styrene, is reacted with a source of hypohalous acid (e.g., Br₂ in water or N-bromosuccinimide in aqueous DMSO) to form 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanol.

Intramolecular Cyclization: The resulting halohydrin is treated with a base, such as sodium hydroxide. wikipedia.org The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the halogen. This backside attack displaces the halide ion and closes the three-membered epoxide ring. masterorganicchemistry.comyoutube.com

This route also yields a racemic product as the initial halohydrin formation is not stereoselective. google.com

Enantioselective and Asymmetric Synthesis Approaches to the Chiral Oxirane

Achieving high enantiopurity for the target molecule, (2R)-2-[4-(trifluoromethyl)phenyl]oxirane, requires the use of asymmetric synthesis techniques. These methods employ chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Chiral Catalysis in Asymmetric Epoxidation Reactions

Asymmetric epoxidation is a powerful tool for producing enantiomerically enriched epoxides from prochiral alkenes. wikipedia.org The development of chiral catalysts has enabled high levels of stereocontrol. Two landmark systems in this field are the Sharpless epoxidation and the Jacobsen-Katsuki epoxidation.

Sharpless Epoxidation and Derivatives

The Sharpless asymmetric epoxidation, developed by K. Barry Sharpless for which he was jointly awarded the Nobel Prize in Chemistry in 2001, is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. wikipedia.orgoregonstate.edu The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.comyoutube.com

The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation. Using (+)-diethyl tartrate delivers the oxygen atom to one face of the double bond, while (-)-diethyl tartrate delivers it to the opposite face, allowing for the predictable synthesis of either epoxide enantiomer. oregonstate.edunumberanalytics.com

However, a critical limitation of the Sharpless epoxidation is its substrate scope. The reaction is specifically designed for and requires the presence of an allylic alcohol functional group to coordinate with the titanium catalyst. wikipedia.orgwikipedia.orgopenochem.org The precursor for this compound is 4-(trifluoromethyl)styrene, which is an unfunctionalized aryl alkene and lacks the necessary allylic alcohol moiety. Therefore, the standard Sharpless epoxidation is not a viable method for the direct asymmetric synthesis of this target compound.

Jacobsen-Katsuki Epoxidation Systems

The Jacobsen-Katsuki epoxidation provides a complementary approach to the Sharpless method and is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and aryl-substituted olefins like styrenes. wikipedia.orgopenochem.orgorganic-chemistry.org This makes it a suitable method for the synthesis of this compound from its corresponding styrene precursor.

This reaction employs a chiral manganese(III)-salen complex as the catalyst. wikipedia.orgopenochem.org The stereoselectivity is derived from the C2-symmetric chiral salen ligand, which is typically synthesized from a chiral diamine, such as a derivative of 1,2-diaminocyclohexane. wikipedia.org The oxidant is often a stoichiometric terminal oxidant like sodium hypochlorite (B82951) (bleach) or m-CPBA. organic-chemistry.org

The mechanism is believed to involve a manganese(V)-oxo intermediate that transfers its oxygen atom to the alkene. wikipedia.org The chiral ligand environment dictates the pathway of the approaching alkene, leading to preferential formation of one enantiomer of the epoxide. organic-chemistry.orgpitt.edu By selecting the appropriate enantiomer of the chiral diamine component of the salen ligand, one can selectively synthesize either the (R)- or (S)-epoxide. Studies on various substituted styrenes have demonstrated the high efficiency and enantioselectivity of this system. nih.govliv.ac.uk

Organocatalytic Methods for Asymmetric Oxirane Formation

The development of asymmetric organocatalysis has provided powerful metal-free alternatives for the synthesis of chiral epoxides. nih.gov These methods rely on the use of small organic molecules as catalysts to induce enantioselectivity in the epoxidation of olefins. magtech.com.cn For the synthesis of this compound from its corresponding prochiral olefin, 4-(trifluoromethyl)styrene, several organocatalytic strategies can be employed.

One prominent approach involves the use of chiral ketones as catalysts in the presence of a stoichiometric oxidant, such as potassium peroxymonosulfate (B1194676) (Oxone). Fructose-derived chiral ketones, for example, generate a reactive chiral dioxirane (B86890) intermediate that performs the asymmetric epoxidation. The stereochemical outcome is dictated by the catalyst's structure, which shields one face of the olefin from the oxidizing agent.

Another significant class of organocatalysts for epoxidation are chiral iminium salts. These are typically generated in situ from a chiral secondary amine and an aldehyde. This methodology has been successfully applied to the epoxidation of various olefins, including chromene-type structures. uea.ac.uk The iminium salt catalyst activates the oxidant and facilitates the enantioselective transfer of an oxygen atom to the alkene.

The enantioselective synthesis of fluorinated molecules, including epoxides, has drawn significant attention due to the unique properties conferred by the fluorine atom. nih.gov Organocatalytic methods are particularly suitable for these transformations, offering a range of catalysts and reaction mechanisms to achieve high stereoselectivity. nih.gov The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring of the substrate can influence the reactivity of the double bond and the efficiency of the catalytic system.

Table 1: Overview of Organocatalytic Systems for Asymmetric Epoxidation
Catalyst TypeTypical Catalyst ExampleOxidantApplicable SubstratesKey Features
Chiral KetonesShi Catalyst (Fructose-derived)OxoneUnfunctionalized and functionalized olefinsMetal-free, generates chiral dioxirane intermediate.
Iminium SaltsChiral Amines (e.g., MacMillan catalysts)Peracids, H₂O₂α,β-Unsaturated aldehydes, other olefinsForms a chiral iminium ion that directs the epoxidation. uea.ac.uk
Chiral DioxiranesGenerated from chiral ketonesOxone, PeracidsWide range of alkenesHighly reactive and selective oxidizing species.

Biocatalytic Transformations and Enzymatic Routes for Enantiopure Products

Biocatalysis offers a highly selective and environmentally benign approach to synthesizing enantiopure compounds. nih.gov Enzymes can operate under mild conditions and often exhibit exceptional levels of enantio- and regioselectivity, making them ideal for the production of chiral intermediates for pharmaceuticals. taylorfrancis.com

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible conversion of vicinal haloalcohols into their corresponding epoxides. nih.gov This enzymatic activity can be harnessed for the production of enantiopure epoxides through the kinetic resolution of a racemic mixture. nih.gov In this process, the enzyme selectively catalyzes the ring-opening of one epoxide enantiomer with a nucleophile, leaving the other enantiomer unreacted and in high enantiomeric excess. rug.nlnih.gov

The synthesis of this compound can be envisioned via the kinetic resolution of racemic 2-[4-(trifluoromethyl)phenyl]oxirane. HHDHs accept various nucleophiles for the ring-opening reaction, including cyanide, azide (B81097), and nitrite, allowing for the formation of diverse β-substituted alcohols. nih.govresearchgate.net Recent studies have focused on engineering HHDHs to improve their selectivity towards styrene oxides. rsc.org For instance, a double mutant of an HHDH from Ilumatobacter coccineus (IcHheG) showed dramatically improved selectivity for styrene oxides, enabling the production of the unreacted (S)-epoxide with 98% enantiomeric excess (ee) when using cyanate (B1221674) as the nucleophile. rsc.org By selecting an enzyme that preferentially opens the (S)-enantiomer of the racemic trifluoromethyl-substituted epoxide, the desired (R)-enantiomer can be isolated with high optical purity.

Table 2: HHDH-Catalyzed Kinetic Resolution of Styrene Oxides
EnzymeSubstrateNucleophileProductEnantiomeric Excess (ee) of Remaining EpoxideReference
HheC mutantRacemic Styrene OxideCyanate(S)-4-phenyl-2-oxazolidinone>98% (R)-epoxide rsc.org
IcHheG I104F/N196WRacemic Styrene OxideCyanate(S)-4-aryl-2-oxazolidinone98% (S)-SO rsc.org
HheCRacemic EpichlorohydrinNitrite(R)-1-chloro-3-nitritopropan-2-ol99% (R)-epichlorohydrin at 41% conversion d-nb.info

Monooxygenases are a class of enzymes that can directly introduce an oxygen atom into a substrate, making them highly effective for the asymmetric epoxidation of alkenes. tudelft.nl Styrene monooxygenases (SMOs), in particular, have been extensively studied for the enantioselective epoxidation of styrene and its derivatives. nih.gov These enzymatic systems typically consist of two components: an FAD-dependent epoxidase (e.g., StyA) and an NADH-dependent reductase (e.g., StyB). nih.gov The reductase transfers electrons from NADH to FAD, and the reduced FAD is then used by the epoxidase to activate molecular oxygen for the epoxidation reaction. nih.gov

The direct epoxidation of 4-(trifluoromethyl)styrene using an SMO system is a promising route to the corresponding oxirane. Most wild-type SMOs exhibit a strong preference for producing (S)-epoxides, often with excellent enantiomeric excesses (>99% ee). nih.gov For example, a novel SMO from Bradyrhizobium sp. (BrSMO) was shown to catalyze the epoxidation of styrene and several derivatives to their (S)-epoxides with 95% to >99% ee. nih.gov To obtain the desired (2R)-enantiomer, either an SMO with inverted (R)-selectivity would be required, which could potentially be achieved through protein engineering, or a different class of enzyme would need to be employed. Research efforts have also focused on improving the efficiency of SMOs by creating fusion proteins of the epoxidase and reductase components, which can enhance catalytic activity and simplify their application. nih.govnih.gov

Table 3: Asymmetric Epoxidation of Styrene Derivatives by Styrene Monooxygenases
Enzyme SystemSubstrateCofactor SystemEpoxide EnantiomerEnantiomeric Excess (ee)Reference
BrSMOStyreneWhole-cell (E. coli)(S)>99% nih.gov
BrSMO4-ChlorostyreneWhole-cell (E. coli)(S)>99% nih.gov
Fus-SMO (chimeric)StyreneNADH, Formate Dehydrogenase(S)>99% nih.gov
Fus-SMO (chimeric)4-ChlorostyreneNADH, Formate Dehydrogenase(S)>99% nih.gov

Asymmetric Induction Utilizing Chiral Auxiliaries or Precursors

The use of chiral auxiliaries is a classical and reliable strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to a suitable precursor. For example, a carboxylic acid derivative of the target structure could be coupled with a chiral alcohol like 8-phenylmenthol or an oxazolidinone. wikipedia.orgresearchgate.net The resulting ester or amide could then undergo a diastereoselective epoxidation of the styrenic double bond. The steric bulk of the auxiliary would block one face of the alkene, leading to the preferential formation of one diastereomer of the epoxide. Subsequent cleavage of the auxiliary would release the desired chiral oxirane.

Alternatively, the synthesis can begin from a chiral precursor, often derived from the "chiral pool" of readily available natural products. Another approach is to create the key stereocenter via an asymmetric reaction. For instance, the asymmetric reduction of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one would yield an enantiomerically enriched bromohydrin. This chiral intermediate can then be cyclized under basic conditions in a stereospecific intramolecular Williamson ether synthesis to form the (2R)-oxirane. The success of this route depends on the availability of a highly selective catalyst for the initial asymmetric reduction step.

Diastereoselective Synthesis through Chiral Intermediate Manipulation

Diastereoselective synthesis involves controlling the stereochemical outcome of a reaction by manipulating chiral intermediates. This strategy relies on the principle that existing stereocenters in a molecule can influence the creation of new ones.

A key chiral intermediate for the synthesis of this compound is the corresponding (1R,2S)-halohydrin, such as (1R,2S)-2-chloro-1-(4-(trifluoromethyl)phenyl)ethanol. The synthesis of this halohydrin with high diastereoselectivity is the critical step. Once obtained, the treatment of this chiral halohydrin with a base induces an intramolecular SN2 reaction. The hydroxyl group acts as a nucleophile, displacing the halide from the adjacent carbon. This ring-closure reaction occurs with an inversion of configuration at the carbon bearing the halogen, stereospecifically yielding the (2R)-oxirane.

The challenge lies in the diastereoselective formation of the halohydrin intermediate. This could be achieved through methods such as the diastereoselective opening of a prochiral epoxide precursor with a halide source, guided by a chiral catalyst, or through the diastereoselective halohydrination of 4-(trifluoromethyl)styrene using a chiral reagent system.

Scalable Synthetic Strategies and Considerations for Research-Scale Production

Transitioning a synthetic route from a laboratory discovery to a scalable research-scale production (gram-scale and beyond) requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. researchgate.net

Biocatalytic methods, such as those employing halohydrin dehalogenases or monooxygenases, are highly attractive for scale-up due to their mild reaction conditions (ambient temperature and pressure) and high selectivity, which minimizes byproduct formation and simplifies purification. taylorfrancis.com Several biocatalytic processes have been successfully implemented on a preparative scale. rug.nlnih.gov Key considerations for scaling up biocatalytic routes include enzyme stability, substrate and product inhibition, the need for cofactor regeneration systems (for monooxygenases), and the potential for low substrate loading in aqueous media. nih.gov Downstream processing to isolate the product from the aqueous reaction mixture and cellular debris also requires optimization.

Organocatalytic methods are also viable for larger-scale synthesis. The absence of heavy metals simplifies purification and reduces toxic waste. However, the cost and loading of the organocatalyst can be a significant factor. Catalyst recovery and recycling are important for improving the economic viability of the process on a larger scale. Reaction concentration, solvent choice, and purification methods like chromatography or crystallization must be optimized for efficiency.

For any scalable process, the availability and cost of starting materials, such as 4-(trifluoromethyl)styrene, are crucial. A thorough analysis of the entire process, including reaction kinetics, thermodynamics, and impurity profiling, is necessary to develop a robust and reproducible protocol for research-scale production. researchgate.net

Advanced Purification and Isolation Techniques for Enantiomeric Purity

Several advanced techniques can be employed to enhance the enantiomeric purity of this compound, including preparative chiral chromatography, kinetic resolution, and diastereomeric crystallization. Each of these methods leverages different principles to effectively separate the desired (R)-enantiomer from its (S)-counterpart.

Preparative Chiral Chromatography

Preparative chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the direct separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For compounds like 2-[4-(trifluoromethyl)phenyl]oxirane, polysaccharide-based and cyclodextrin-based CSPs are often effective.

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving optimal separation. For fluorinated compounds, specialized CSPs have been developed. For instance, a cellulose-based CSP incorporating fluoro groups in its structure can offer improved retention and resolution for fluorinated analytes. hplc.eu

Table 1: Illustrative Chiral HPLC Separation Parameters for Styrene Oxide Analogs

ParameterCondition A (Styrene Oxide)Condition B (General for Fluorinated Aromatics)
Chiral Stationary PhaseNUCLEODEX® α-PM (permethylated α-cyclodextrin)ChromegaChiral CCO-F4T3 (4-Fluoro-3-(trifluoromethyl) phenyl cellulose)
Column Dimensions200 x 4 mmNot Specified
Mobile PhaseMethanol / 0.1% Triethylammonium Acetate pH 4.0 (60:40, v/v)Hexane / Isopropanol (90:10, v/v)
Flow Rate0.7 mL/minNot Specified
DetectionUV, 230 nmNot Specified

This table presents typical starting conditions for the chiral separation of styrene oxide and recommendations for fluorinated aromatic compounds, which would be adapted for this compound.

Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. A particularly effective method for terminal epoxides is the Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers. This reaction utilizes a chiral (salen)Co(III) complex as a catalyst to hydrolyze one enantiomer of the epoxide to the corresponding diol, leaving the other enantiomer unreacted and in high enantiomeric excess.

The HKR has demonstrated broad applicability and high selectivity for a variety of terminal epoxides, including those with electron-withdrawing substituents on the phenyl ring, such as chloro- and trifluoromethyl groups. units.itunipd.it The reaction is attractive for industrial applications due to the low catalyst loadings required and the use of water as an inexpensive and environmentally benign reagent. unipd.it

For (±)-2-[4-(trifluoromethyl)phenyl]oxirane, the (R,R)-Jacobsen catalyst would selectively hydrolyze the (S)-enantiomer, allowing for the isolation of the desired this compound with high enantiomeric purity.

Table 2: Representative Data for the Hydrolytic Kinetic Resolution of Substituted Styrene Oxides using Jacobsen's Catalyst

SubstrateCatalyst Loading (mol %)Reaction Time (h)Yield of Epoxide (%)Enantiomeric Excess of Epoxide (%)
Styrene Oxide0.87287>99
3-Chlorostyrene OxideNot SpecifiedNot Specified77>99
4-Chlorostyrene OxideNot SpecifiedNot Specified80>99
3,3,3-Trifluoropropylene oxide0.516-1842>99

Data adapted from studies on the hydrolytic kinetic resolution of various terminal epoxides, demonstrating the high selectivity achievable for structurally related compounds. unipd.it

Enzymatic kinetic resolution offers another powerful approach. Epoxide hydrolases, for instance, can enantioselectively hydrolyze one enantiomer of a racemic epoxide. Studies on the kinetic resolution of styrene oxide using epoxide hydrolases from various microbial sources have shown high enantioselectivity, suggesting that a similar enzymatic approach could be developed for its trifluoromethyl-substituted analog.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical resolution technique that involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the resolving agent is cleaved to yield the pure enantiomer.

For the resolution of a neutral compound like an epoxide, this method typically requires the introduction of a functional group that can react with a chiral resolving agent. For example, the epoxide ring could be opened with a nucleophile that also contains an acidic or basic handle. This newly formed molecule, now a mixture of diastereomers, could then be resolved. However, for direct resolution of the epoxide, this method is less common. More frequently, the resolution is performed on a precursor to the epoxide, such as a chiral diol, which can then be stereospecifically converted to the desired enantiopure epoxide.

Commonly used resolving agents for compounds with acidic or basic functionalities include chiral acids like tartaric acid and camphorsulfonic acid, or chiral bases such as 1-phenylethylamine. wikipedia.org The success of this method is highly dependent on finding a suitable resolving agent that forms well-defined crystalline salts with a significant difference in solubility between the two diastereomers.

Reactivity and Chemical Transformations of 2r 2 4 Trifluoromethyl Phenyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

Nucleophilic ring-opening is the most characteristic reaction of epoxides. The reaction mechanism and the resulting regiochemistry are highly dependent on the nature of the nucleophile and the reaction conditions, particularly the pH of the medium.

The ring-opening of unsymmetrical epoxides like (2R)-2-[4-(trifluoromethyl)phenyl]oxirane can occur at two distinct electrophilic carbons: the less substituted terminal carbon (C1) or the more substituted benzylic carbon (C2). The outcome of the nucleophilic attack is governed by a balance of steric, electronic, and mechanistic factors.

Under Basic or Neutral Conditions: In the presence of strong, basic nucleophiles (e.g., alkoxides, thiolates, organometallics), the reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nucleophile attacks the carbon atom that is sterically less hindered. For the title compound, this is the terminal C1 carbon. This attack occurs from the backside, resulting in a predictable inversion of stereochemistry at the center of attack.

Under Acidic Conditions: In an acidic medium, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group. The subsequent ring-opening can exhibit characteristics of both SN1 and SN2 reactions. The C-O bond begins to break before the nucleophilic attack, leading to a buildup of positive charge on the carbon atoms. This positive charge is better stabilized at the more substituted benzylic carbon (C2) due to resonance with the phenyl ring. Consequently, the nucleophile preferentially attacks the benzylic carbon. However, the strongly electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring destabilizes the adjacent benzylic carbocation, which can influence the degree of regioselectivity compared to unsubstituted styrene (B11656) oxide. The stereochemical outcome of acid-catalyzed opening can be complex, often leading to a mixture of syn and anti addition products, though anti-addition via an SN2-like attack on the protonated epoxide is common.

The reaction of this compound with nitrogen nucleophiles provides a direct route to valuable β-amino alcohols and their precursors.

Amines: The aminolysis of epoxides can be catalyzed by acids or Lewis acids, or it can proceed thermally. The regioselectivity is influenced by the nature of the amine and the reaction conditions. For styrene oxide, a close analog, aromatic amines tend to attack the benzylic carbon, whereas aliphatic amines often attack the terminal carbon. mst.edu This difference is attributed to the nucleophilicity of the amine and the stability of the transition state. Catalytic systems, such as those employing metal perchlorates, can enhance reaction rates and control selectivity. mst.edu

NucleophileCatalyst/ConditionsMajor Product RegioisomerReference
AnilineZn(ClO4)2·6H2O, Solvent-freeAttack at benzylic carbon mst.edu
Aliphatic AminesZn(ClO4)2·6H2O, Solvent-freeAttack at terminal carbon mst.edu
Various AminesGO/SrFe12O19, Solvent-freeAttack at benzylic carbon researchgate.net

Azides: The azidolysis of epoxides is a crucial transformation for synthesizing β-azido alcohols, which are versatile intermediates for amino alcohols and other nitrogen-containing compounds. The reaction with sodium azide (B81097) (NaN3), often in the presence of a proton source like ammonium (B1175870) chloride, typically proceeds with high regioselectivity. In the case of styrene oxide, nucleophilic attack by the azide ion predominantly occurs at the more substituted benzylic carbon, even under neutral or mildly acidic conditions. nih.govcmu.edu This preference is attributed to electronic effects that favor opening at the benzylic position. nih.gov The reaction is stereospecific, proceeding with inversion of configuration.

Epoxide SubstrateReagentConditionsMajor ProductRegioselectivity (α:β)Reference
Styrene OxideNaN3 / NH4ClAcetonitrile-Water, 75°C2-Azido-1-phenylethanol4:1 utwente.nl
Styrene OxideNaN3Water, pH 9.5, 30°C2-Azido-1-phenylethanol85:15 cmu.edu
α-Methylstyrene OxideNaN3 / NH4ClAcetonitrile-Water2-Azido-2-phenylpropan-1-ol1.7:1 utwente.nl

Water and Alcohols: The hydrolysis and alcoholysis of the epoxide lead to 1,2-diols and β-hydroxy ethers, respectively. The regioselectivity of these reactions is a classic example of the dichotomy between acidic and basic conditions.

Basic or Neutral Conditions: Hydroxide or alkoxide ions attack the less hindered C1 position in an SN2 manner, yielding a primary alcohol.

Acidic Conditions: Under acid catalysis, the reaction proceeds via a protonated epoxide intermediate. The nucleophile (water or alcohol) then attacks the more electrophilic benzylic C2 position, which can better sustain a partial positive charge, yielding a secondary alcohol. researchgate.net Lewis acid catalysts are also effective in promoting these reactions with high regioselectivity for attack at the benzylic carbon. researchgate.net

NucleophileConditionsMajor ProductReference
Methanol (MeOH)Basic (MeO-)1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-2-ol pdx.edu
Methanol (MeOH)Acidic (H+)2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-ol researchgate.netpdx.edu
Water (H2O)Acidic (H+)2-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol nih.gov

The ring-opening of epoxides with thiols, known as thiolysis, is an efficient method for synthesizing β-hydroxy thioethers. The reaction is typically carried out under basic conditions, where the thiol is deprotonated to form a highly nucleophilic thiolate anion. Due to the strong nucleophilicity and soft nature of the thiolate, the reaction proceeds via a classic SN2 mechanism. The attack occurs exclusively at the less sterically hindered terminal C1 carbon, resulting in excellent regioselectivity and affording the corresponding primary thioether alcohol with inversion of stereochemistry. youtube.com

Thiol NucleophileConditionsProductRegioselectivityReference
ThiophenolBase catalyst (e.g., NaOH)2-Hydroxy-1-(phenylthio)-1-[4-(trifluoromethyl)phenyl]ethaneHighly selective for attack at C1 chemistrysteps.com
AlkanethiolsBase catalyst1-(Alkylthio)-2-[4-(trifluoromethyl)phenyl]ethan-2-olHighly selective for attack at C1 youtube.com

Carbon-carbon bond formation via epoxide ring-opening is a powerful synthetic tool for chain extension.

Organometallic Reagents: Hard carbon nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are highly reactive towards epoxides. As strong bases and potent nucleophiles, they react via an SN2 mechanism. The attack occurs regioselectively at the less sterically hindered C1 carbon. Subsequent acidic workup protonates the resulting alkoxide to yield a primary alcohol, having added two carbons and a hydroxyl group from the epoxide to the organometallic reagent. core.ac.ukmasterorganicchemistry.com

Enolates: Softer carbon nucleophiles like enolates can also open epoxides, though they may require catalysis or harsher conditions. The reaction of titanium ate enolates with electrophilic trifluoromethylating agents has been studied, indicating the compatibility of enolate chemistry with trifluoromethyl groups. nih.gov The ring-opening would be expected to proceed via SN2 attack at the less hindered C1 position.

The reaction with halide nucleophiles provides a route to important β-halohydrin intermediates. The regioselectivity depends significantly on the reaction conditions.

Using Hydrogen Halides (HX): In the presence of strong acids like HCl or HBr, the reaction is acid-catalyzed. The epoxide is protonated, and the halide anion attacks the more substituted benzylic C2 carbon, which can better stabilize the developing positive charge. This leads to the formation of a secondary halide.

Using Metal Halides: With Lewis acidic metal halides or salts like lithium halides, the reaction can be more complex. The Lewis acid can coordinate with the epoxide oxygen, activating the ring. The halide then attacks, often at the less hindered C1 position, although selectivity can vary. Fluoride anions, for instance, can be delivered by reagents such as Bu4N+H2F3−, and the regioselectivity can be influenced by the presence of Lewis acids. researchgate.net

The resulting halohydrins are versatile synthetic intermediates that can be converted into a variety of other functional groups or used in subsequent cyclization reactions.

Acid-Catalyzed Ring Opening Mechanisms

The acid-catalyzed ring-opening of epoxides is a fundamental transformation that proceeds under significantly milder conditions than for other ethers, largely due to the relief of ring strain. pressbooks.pub For this compound, the process begins with the protonation of the epoxide oxygen by an acid, which creates a good leaving group (a hydroxyl group) and activates the ring for nucleophilic attack. chemistrysteps.comlibretexts.org

The mechanism of nucleophilic attack is a hybrid between a pure SN1 and SN2 pathway. libretexts.orglibretexts.org The transition state possesses considerable SN1 character, with a significant buildup of positive charge on one of the epoxide carbons. pressbooks.publibretexts.org In the case of 2-aryl-substituted oxiranes, this positive charge is better stabilized at the benzylic carbon, even with the presence of an electron-withdrawing group like trifluoromethyl. stackexchange.com The resonance stabilization afforded by the phenyl ring outweighs the inductive destabilization from the -CF3 group, making the benzylic carbon the primary site of nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The reaction is highly regioselective, with the nucleophile preferentially attacking the more substituted benzylic carbon. pressbooks.pubstackexchange.com Stereochemically, the reaction proceeds with an inversion of configuration at the site of attack, consistent with an SN2-like backside attack. pressbooks.publibretexts.org This results in the formation of trans products. For example, hydrolysis with aqueous acid yields a trans-1,2-diol. pressbooks.pub

The table below summarizes the expected products from the acid-catalyzed ring-opening of this compound with various nucleophiles.

Nucleophile (Reagent)ProductRegioselectivityStereochemistry
H₂O (H₃O⁺)(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diolAttack at benzylic carbontrans diol
ROH (H⁺)(1R)-2-alkoxy-1-[4-(trifluoromethyl)phenyl]ethan-1-olAttack at benzylic carbontrans ether alcohol
HX (anhydrous)(1R)-2-halo-1-[4-(trifluoromethyl)phenyl]ethan-1-olAttack at benzylic carbontrans halohydrin
Arenes (Superacid)α-(Trifluoromethyl)-β-arylethanolsAttack at benzylic carbonFriedel-Crafts Alkylation

This table is interactive. You can sort and filter the data.

Electrophilic Reactions of the Oxirane Ring

The primary electrophilic reaction involving the oxirane ring is its activation through interaction with an electrophile, most commonly a proton (Brønsted acid) or a Lewis acid. masterorganicchemistry.comresearchgate.net The lone pairs of electrons on the epoxide oxygen atom allow it to act as a Lewis base. This initial acid-base reaction is the critical first step in the acid-catalyzed ring-opening discussed previously. chemistrysteps.com

Coordination of a Lewis acid, such as boron trifluoride (BF₃), to the epoxide oxygen serves the same purpose as protonation: it polarizes the C-O bonds, enhances the electrophilicity of the ring carbons, and makes the oxygen a better leaving group. This activation facilitates ring-opening by even weak nucleophiles.

A more complex example involves the reaction of epoxides with Frustrated Lewis Pairs (FLPs). researchgate.net In this case, the Lewis acidic component of the FLP (e.g., a borane) coordinates to the epoxide oxygen, while the Lewis basic component (e.g., a phosphine) attacks one of the ring carbons, leading to a regioselective ring-opening. researchgate.net

Radical Reactions and Reductive Transformations

While ionic pathways dominate epoxide chemistry, radical and reductive transformations offer alternative synthetic routes.

Reductive Transformations: The oxirane ring can be reductively opened to form alcohols. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The mechanism involves a nucleophilic attack by the hydride ion (H⁻). In contrast to the acid-catalyzed opening, this SN2 reaction occurs under basic/nucleophilic conditions, and the hydride attacks the less sterically hindered carbon atom. libretexts.org For this compound, this would lead to the formation of (R)-1-[4-(trifluoromethyl)phenyl]ethan-2-ol.

Radical Reactions: Radical-mediated reactions of epoxides are less common but have been reported. For instance, a tandem ring-opening and deoxytrifluoromethylthiolation of aromatic epoxides has been developed, which is proposed to involve a radical process. researchgate.net Such reactions can introduce complex functionality, like the trifluoromethylthio group (SCF₃), by difunctionalizing the carbons of the original epoxide ring. researchgate.net

Rearrangement Reactions and Isomerizations

Under specific conditions, this compound can undergo rearrangement and isomerization reactions to yield valuable structural isomers.

Base-Promoted Isomerization: In the presence of strong, non-nucleophilic bases, such as lithium amides, epoxides can isomerize to allylic alcohols. wikipedia.org The reaction proceeds via a β-elimination pathway where the base removes a proton from the carbon adjacent to the epoxide ring. This is followed by a concerted C-O bond cleavage to form the allylic alkoxide, which is then protonated upon workup. wikipedia.org For the title compound, this would involve the abstraction of a proton from the methyl group of the oxirane ring, leading to the formation of 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol.

Lewis Acid-Catalyzed Rearrangement: Lewis acids can also promote the rearrangement of epoxides to carbonyl compounds. This transformation often proceeds through a transition state with significant carbocationic character at the more substituted carbon. A subsequent 1,2-hydride or 1,2-alkyl/aryl shift can lead to the formation of a ketone or an aldehyde. For 2-aryl oxiranes, rearrangement can yield substituted phenylacetaldehydes.

Impact of the Trifluoromethyl Group on Oxirane Reactivity and Electron Density

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. mdpi.comtcichemicals.com Its influence on the reactivity and electronic properties of this compound is profound.

Electronic Effects: The high electronegativity of the three fluorine atoms creates a strong inductive effect (-I), pulling electron density away from the phenyl ring and, by extension, the attached oxirane moiety. mdpi.com This has several consequences:

Bond Polarization: The electron-withdrawing nature of the substituent enhances the polarization of the C-O bonds in the epoxide ring, making the carbon atoms more electrophilic. nih.govresearchgate.net

Bond Length Alteration: Strong electron-withdrawing groups can lead to an elongation of the C-C bond within the epoxide ring, which can contribute to its reactivity. nih.govresearchgate.net

Reactivity Implications: The electronic perturbations caused by the -CF₃ group directly impact the chemical reactions of the epoxide.

Acid-Catalyzed Ring-Opening: As discussed, the benzylic carbon is destabilized by the inductive effect of the -CF₃ group. However, the resonance stabilization provided by the phenyl ring is still the dominant factor in determining the regioselectivity of the ring-opening under acidic conditions, directing the nucleophile to the benzylic position. libretexts.orgstackexchange.com

Nucleophilic Attack: The increased electrophilicity of the ring carbons makes the epoxide more susceptible to nucleophilic attack compared to analogues with electron-donating groups.

The table below compares the electronic effect of the 4-trifluoromethyl substituent with other common para-substituents on a benzene (B151609) ring, using the Hammett constant (σₚ) as a measure of the inductive and resonance effects on the reactivity of a reaction center. A positive value indicates an electron-withdrawing character.

SubstituentHammett Constant (σₚ)Electronic Effect
-OCH₃ (Methoxy)-0.27Strongly Donating
-CH₃ (Methyl)-0.17Donating
-H (Hydrogen)0.00Neutral (Reference)
-Cl (Chloro)0.23Withdrawing
-CN (Cyano)0.66Strongly Withdrawing
-NO₂ (Nitro)0.78Very Strongly Withdrawing
-CF₃ (Trifluoromethyl) 0.54 Strongly Withdrawing

This table is interactive. You can sort and filter the data.

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block in the Synthesis of Complex Molecules

The primary application of (2R)-2-[4-(trifluoromethyl)phenyl]oxirane is as a chiral building block. The inherent ring strain of the epoxide and the polarization of its carbon-oxygen bonds facilitate predictable reactions with a wide array of nucleophiles. The "(2R)" designation signifies a specific three-dimensional arrangement at the chiral center, which allows for the synthesis of enantiomerically pure or enriched products. This is crucial in fields like medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomer.

The most fundamental transformation of this chiral epoxide is its regioselective ring-opening to produce stereodefined alcohols and diols. Nucleophilic attack generally occurs at the less sterically hindered carbon atom (C3), proceeding via an SN2 mechanism. This results in an inversion of stereochemistry at the site of attack, leading to the formation of a single, predictable stereoisomer.

For instance, reaction with hydride reagents or organometallic compounds yields chiral alcohols, while hydrolysis (under acidic or basic conditions) leads to the formation of chiral 1,2-diols. The stereochemical outcome of these reactions is directly controlled by the (2R) configuration of the starting epoxide.

Table 1: Representative Ring-Opening Reactions for Stereodefined Alcohol/Diol Synthesis

Reactant/Nucleophile Product Type Stereochemical Outcome
Lithium aluminum hydride (LiAlH₄) Chiral Alcohol (R)-1-[4-(trifluoromethyl)phenyl]ethan-2-ol
Grignard Reagents (R-MgBr) Chiral Alcohol (2R,3S)-1-[4-(trifluoromethyl)phenyl]alkane-2,3-diol derivative
Water (H₂O) / Acid Catalyst Chiral Diol (R)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol

The presence of the trifluoromethyl (-CF₃) group on the phenyl ring makes this compound an important precursor for other stereochemically defined fluoroorganic compounds. The -CF₃ group is a strong electron-withdrawing group and is known to enhance properties such as metabolic stability and binding affinity in pharmaceutical compounds. By using this epoxide as a starting material, the trifluoromethyl moiety can be incorporated into larger, more complex chiral molecules without disturbing the pre-existing stereocenter.

The epoxide functionality is a gateway to the synthesis of various heterocyclic structures. Reaction with bifunctional nucleophiles allows for the construction of three-, five-, six-, and seven-membered rings. For example, reacting this compound with amino alcohols or diamines can lead to the formation of chiral morpholines, piperazines, and other N-heterocycles. These heterocyclic scaffolds are prevalent in a vast number of biologically active compounds and pharmaceuticals. The stereochemistry of the resulting heterocycle is directly templated by the epoxide's (2R) configuration.

Beyond alcohols and heterocycles, the ring-opening of this compound with different nucleophiles provides access to a wide range of other valuable chiral intermediates. Reaction with azide (B81097) sources yields chiral azidoalcohols, which can be readily reduced to chiral amino alcohols. These amino alcohols are themselves crucial building blocks for synthesizing chiral ligands, auxiliaries, and pharmaceutical ingredients.

Role in Chiral Derivatization for Enantiomeric Excess Determination

This compound can serve as a chiral derivatizing agent to determine the enantiomeric excess (ee) of other chiral molecules, such as primary and secondary amines or alcohols. The principle involves reacting the unknown mixture of enantiomers with the pure (2R)-epoxide. This reaction forms a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished and quantified by standard analytical techniques.

The resulting diastereomeric products can be analyzed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) on a non-chiral column. researchgate.netresearchgate.net The relative integration of the signals in an NMR spectrum or the peak areas in an HPLC chromatogram corresponds directly to the ratio of the original enantiomers, allowing for a precise calculation of the enantiomeric excess. uma.esnih.gov The fluorine atoms in the trifluoromethyl group can also serve as a useful probe in ¹⁹F NMR spectroscopy, often providing clean signals for quantification.

Precursor in the Development of Chemically Active Scaffolds

The structural motif of a chiral benzylic alcohol connected to a trifluoromethyl-substituted phenyl ring is a key feature in many chemically and biologically active compounds. The trifluoromethyl group often enhances a molecule's therapeutic properties. Therefore, this compound serves as a critical precursor for building these sophisticated scaffolds. Its controlled ring-opening allows synthetic chemists to access specific stereoisomers of potential drug candidates, facilitating structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Potential in Materials Chemistry and Polymer Science as a Monomer or Precursor

Extensive research has been conducted to explore the applications of various oxirane compounds in the field of materials chemistry and polymer science. However, specific research detailing the use of This compound as a monomer or a precursor for the synthesis of polymers is not available in the current body of scientific literature.

While the trifluoromethylphenyl and oxirane moieties are of interest in the development of specialized polymers with unique properties, such as enhanced thermal stability, chemical resistance, and specific optical or dielectric characteristics, studies focusing explicitly on the polymerization or material science applications of This compound have not been published.

Therefore, there are no detailed research findings, experimental data on polymerization behavior, or properties of resulting polymers to report for this specific compound at this time. The potential of This compound in materials science remains a subject for future investigation.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of molecules. These calculations provide a detailed picture of bond lengths, bond angles, and the relative energies of different spatial arrangements.

DFT calculations are widely used to optimize the molecular geometry of phenyloxiranes and predict their stability. For the parent molecule, styrene (B11656) oxide, calculations have been performed using various functionals and basis sets, such as B3LYP with the def2-TZVP or 6-311++G(d,p) basis sets, to determine its geometric parameters. researchgate.netdesy.de These studies show that the calculated rotational constants agree with experimental values to within 1.6%, validating the accuracy of the computational models. desy.de

For (2R)-2-[4-(trifluoromethyl)phenyl]oxirane, the key structural features include the strained three-membered oxirane ring and the attached trifluoromethyl-substituted phenyl group. The geometry is largely defined by the bond lengths and angles within these two moieties and the dihedral angle describing the rotation of the phenyl group relative to the oxirane ring. DFT calculations on styrene oxide dimers have shown that intermolecular interactions, such as hydrogen bonds and π-π stacking, play a significant role in stabilizing specific geometries. researchgate.net The presence of the highly electronegative trifluoromethyl group in the para position is expected to influence the electronic distribution and bond parameters of the phenyl ring but should have a minimal direct steric effect on the preferred rotational angle compared to the unsubstituted ring.

ParameterTypical Calculated Value (for Styrene Oxide)Expected Influence of 4-CF3 Group
C-C (oxirane)~1.47 ÅMinor
C-O (oxirane)~1.44 ÅMinor
C-C (phenyl-oxirane)~1.51 ÅMinor
Phenyl Ring TiltTilted relative to oxirane planeMinor steric influence, significant electronic influence

Note: This table is illustrative, based on data for the parent compound styrene oxide. Specific values for this compound would require dedicated calculations.

The conformation of phenyloxirane derivatives is primarily determined by the rotation of the phenyl group around the single bond connecting it to the oxirane ring. This rotation is not free and is restricted by an energy barrier, which can be quantified by calculating the potential energy surface (PES). The PES maps the energy of the molecule as a function of one or more geometric parameters, typically the dihedral angles.

For methyl-substituted phenyloxiranes, computational studies have identified rotational barriers of approximately 8-10 kJ/mol. These barriers arise from steric interactions between the ortho-hydrogens of the phenyl ring and the substituents on the oxirane ring. The most stable conformation is the one that minimizes these steric repulsions. In the case of this compound, the primary steric hindrance would be between the ortho-hydrogens of the phenyl ring and the hydrogens of the oxirane's CH2 group. The most stable conformer is likely one where the plane of the phenyl ring is tilted relative to the plane of the oxirane ring, a conformation stabilized by weak interactions.

Mechanistic Elucidation of Reactions via Computational Methods

Computational methods are essential for mapping the intricate pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, it is possible to understand reaction mechanisms in great detail, including the factors that control selectivity and reaction rates.

The ring-opening of epoxides is a cornerstone of their chemistry, and computational studies have extensively explored the mechanisms of these reactions. DFT calculations are used to locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. A true transition state is confirmed by having exactly one imaginary frequency in a vibrational analysis.

Studies on the Lewis acid-catalyzed rearrangement of styrene oxide derivatives show that the reaction proceeds through a carbocation intermediate. canterbury.ac.nz The epoxide ring-opening can occur with rotation of the Lewis acid-coordinated oxygen either towards or away from the aryl group, leading to different carbocation conformations and influencing the final product distribution. canterbury.ac.nz Similarly, the enzymatic hydrolysis of styrene oxide has been modeled, identifying distinct transition states for the initial nucleophilic attack (alkylation step) and the subsequent hydrolysis of the resulting alkyl-enzyme intermediate. nih.govacs.org For the cycloaddition of CO2 to styrene oxide, computational models have characterized the transition states for both nucleophilic attack on the epoxide ring and the subsequent intramolecular ring-closure to form the cyclic carbonate. mdpi.com The strong electron-withdrawing nature of the 4-trifluoromethyl group in this compound would stabilize negative charge development on the benzylic carbon's oxygen atom during a nucleophilic attack at the terminal carbon, or destabilize positive charge development at the benzylic carbon, thus heavily influencing transition state structures and reaction regioselectivity.

The energy difference between the reactants and the transition state is the activation energy (Ea) or activation free energy (ΔG‡), a critical parameter that governs the reaction rate. A lower activation energy corresponds to a faster reaction. Computational chemistry allows for the direct calculation of these energy barriers.

For reactions involving the phenyloxirane scaffold, a range of activation energies has been calculated for different transformations. The rate-determining step for the synthesis of styrene carbonate from CO2 and styrene oxide in the presence of a Mg-MOF-74 catalyst was found to be the epoxide ring-opening, with a calculated free energy barrier of 25.3 kcal/mol. oup.com In another study on CO2 cycloaddition catalyzed by imidazole, the activation energy for the ring-opening step was calculated to be around 30.3 kcal/mol, which was lowered to just 8.6 kcal/mol when a zinc-based Lewis acid was included. mdpi.com This highlights the significant role catalysts play in lowering reaction barriers.

ReactionCatalyst / ConditionsCalculated Activation Energy (Ea or ΔG‡)Molecule StudiedReference
Ring-Opening/CO2 FixationMg-MOF-7425.3 kcal/molStyrene Oxide oup.com
CO2 CycloadditionImidazole30.3 kcal/molStyrene Oxide mdpi.com
CO2 CycloadditionImidazole + ZnI28.6 kcal/mol (ring-opening)Styrene Oxide mdpi.com
Carboxylation[Bu4N]+Br−91.2 kJ/mol (~21.8 kcal/mol)Styrene Oxide acs.org

This table presents a selection of calculated activation energies for reactions of styrene oxide, providing a reference for the expected energy barriers for similar reactions with this compound.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods can quantify various electronic properties and reactivity descriptors derived from frontier molecular orbital (FMO) theory, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy of the LUMO is related to a molecule's ability to accept electrons, indicating its electrophilicity. The energy of the HOMO relates to its ability to donate electrons, indicating its nucleophilicity. The HOMO-LUMO gap is an indicator of kinetic stability. For an epoxide like this compound, the carbon atoms of the oxirane ring are the primary electrophilic sites. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the para-position of the phenyl ring significantly influences the molecule's electronic properties. This group pulls electron density away from the phenyl ring and, by extension, from the oxirane ring. This effect lowers the energy of the LUMO, making the molecule a stronger electrophile and thus more reactive towards nucleophiles. This is consistent with qualitative observations describing 2-[4-(trifluoromethyl)phenyl]oxirane (B1600255) as having "extreme reactivity" due to the -CF3 group. Analysis of reactivity descriptors can pinpoint the most likely sites for nucleophilic attack, which is crucial for predicting the regioselectivity of ring-opening reactions. bme.hu

Stereochemical Prediction and Rationalization Using Computational Models

Computational models are invaluable for predicting and rationalizing the stereochemical outcomes of chemical reactions. For a chiral molecule like this compound, understanding the stereoselectivity of its reactions is of paramount importance, particularly in the synthesis of enantiomerically pure compounds.

Theoretical models, often based on Density Functional Theory (DFT), can be used to calculate the transition state energies for different reaction pathways. In the case of the ring-opening of the oxirane, nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. Computational analysis can predict which of these pathways is energetically more favorable, thus forecasting the regioselectivity and stereochemistry of the product.

For this compound, the attack of a nucleophile is sterically and electronically directed. The phenyl group provides significant steric hindrance at the benzylic carbon. However, the electronic influence of the trifluoromethylphenyl group can stabilize a partial positive charge on the benzylic carbon in the transition state, favoring nucleophilic attack at this position. Computational models can quantify these competing effects to predict the final stereochemical outcome. For instance, in an SN2-type ring-opening reaction, the model would predict an inversion of stereochemistry at the site of nucleophilic attack. By calculating the energy barriers for attack at both the benzylic and the terminal carbon of the oxirane, a clear prediction of the major product can be made.

These computational predictions are instrumental in designing synthetic routes that yield products with a desired stereochemistry, thereby minimizing the need for extensive experimental screening and optimization.

Analytical and Spectroscopic Methodologies for Research Characterization

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, GC)

Chiral chromatography is an indispensable tool for separating enantiomers and assessing the enantiomeric purity of chiral compounds like (2R)-2-[4-(trifluoromethyl)phenyl]oxirane. nih.govgcms.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. For oxirane derivatives, polysaccharide-based CSPs are often effective. The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomers. The enantiomeric excess (e.e.) can be quantified by comparing the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC): Chiral GC is particularly suitable for volatile compounds. gcms.cz Similar to HPLC, it employs a capillary column coated with a chiral stationary phase. chrom-china.com Cyclodextrin derivatives are common CSPs used in GC for the separation of chiral molecules. nih.gov The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. Temperature programming is often used to optimize the separation. The enantiomeric purity is determined from the relative peak areas in the gas chromatogram.

Below is a representative table summarizing typical chiral chromatography conditions for analyzing compounds structurally similar to this compound.

TechniqueChiral Stationary PhaseMobile Phase/Carrier GasDetectionTypical Application
Chiral HPLCPolysaccharide-based (e.g., Chiralpak)Hexane/Isopropanol mixturesUV DetectorDetermination of enantiomeric excess of phenyl oxirane derivatives
Chiral GCCyclodextrin-based (e.g., Rt-βDEX)Helium or HydrogenFlame Ionization Detector (FID)Separation of volatile chiral epoxides

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. wesleyan.edunih.gov For chiral compounds like this compound, advanced NMR methods are essential for assigning stereochemistry and investigating reaction mechanisms. rsc.org

In the absence of a chiral environment, the NMR spectra of enantiomers are identical. Chiral Shift Reagents (CSRs), typically lanthanide complexes, can be used to induce chemical shift differences between the signals of enantiomers. harvard.eduacs.org When a CSR is added to a solution of a racemic or enantioenriched sample, it forms diastereomeric complexes with each enantiomer. tcichemicals.comnih.govrsc.org These diastereomeric complexes have different magnetic environments, leading to the separation of corresponding proton or carbon signals in the NMR spectrum. The enantiomeric excess can then be calculated from the integration of these separated signals.

Commonly Used Chiral Shift Reagents:

Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃)

Tris(d,d-dicampholylmethanato)praseodymium(III) (Pr(dcm)₃)

Two-dimensional (2D) NMR techniques are invaluable for elucidating the structures of more complex molecules derived from this compound. numberanalytics.comweebly.com These experiments provide information about the connectivity and spatial relationships between different nuclei within a molecule.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbons (¹H-¹³C), aiding in the assignment of carbon resonances. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. wordpress.com

2D NMR TechniqueInformation ProvidedApplication in Derivative Analysis
COSY¹H-¹H spin-spin coupling correlationsEstablishing proton connectivity within the molecular framework
HSQCDirect ¹H-¹³C correlationsAssigning carbon signals based on attached protons
HMBCLong-range ¹H-¹³C correlations (2-3 bonds)Determining the connectivity of molecular fragments
NOESYThrough-space ¹H-¹H correlationsAssigning relative stereochemistry and confirming conformations

X-ray Crystallography for Absolute Configuration Determination (for compound or derivatives)

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netthieme-connect.de This technique requires a single crystal of the compound or a suitable crystalline derivative. nih.govnih.gov The diffraction pattern of X-rays passing through the crystal provides a detailed three-dimensional map of the electron density, from which the precise arrangement of atoms in space can be determined. ed.ac.uk

For light-atom molecules like this compound, the determination of absolute configuration can be challenging due to the small anomalous scattering effect. researchgate.net However, the presence of heavier atoms, such as fluorine in the trifluoromethyl group, can enhance this effect. Alternatively, derivatization with a molecule containing a heavy atom can facilitate the determination of the absolute stereochemistry. researchgate.net The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute configuration. ed.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) in Mechanistic Context and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor changes during a chemical reaction. spectroscopyonline.comthermofisher.comresearchgate.net

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. thermofisher.com The characteristic absorption bands in the FT-IR spectrum correspond to specific functional groups. For this compound, key vibrational modes include:

C-H stretching of the aromatic ring and the oxirane ring.

C-O-C stretching of the epoxide ring.

C-F stretching of the trifluoromethyl group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. thermofisher.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. The combination of both techniques provides a more complete vibrational profile of the molecule. spectroscopyonline.com

In a mechanistic context, these techniques can be used to track the disappearance of reactant signals (e.g., the epoxide ring vibration) and the appearance of product signals, providing insights into reaction kinetics and pathways. tubitak.gov.tr

Spectroscopic TechniquePrincipleKey Information for this compound
FT-IRAbsorption of infrared radiationIdentification of characteristic C-O-C (epoxide) and C-F stretches. nih.govuantwerpen.benih.gov
RamanInelastic scattering of lightComplementary information on aromatic ring and C-C backbone vibrations. nih.gov

Mass Spectrometry for Reaction Monitoring, Product Identification, and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. nih.gov It is widely used for reaction monitoring, identifying unknown products, and studying the fragmentation patterns of molecules. core.ac.ukchemrxiv.org

Reaction Monitoring: By analyzing small aliquots of a reaction mixture over time, mass spectrometry can be used to follow the consumption of reactants and the formation of products, providing valuable kinetic data. nih.gov

Product Identification: High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition. This is crucial for identifying the products of a reaction involving this compound.

Fragmentation Studies: In techniques like tandem mass spectrometry (MS/MS), a specific ion is isolated and fragmented, and the resulting fragment ions are analyzed. researchgate.net The fragmentation pattern provides structural information about the parent ion. For derivatives of this compound, fragmentation studies can help to confirm the structure and locate the position of different substituents. nih.gov The presence of the trifluoromethyl group often leads to characteristic fragmentation pathways. researchgate.net

Future Research Directions and Emerging Perspectives

Development of Novel and More Efficient Asymmetric Synthetic Methodologies

The enantioselective synthesis of (2R)-2-[4-(trifluoromethyl)phenyl]oxirane is paramount for its application in stereospecific synthesis. Future research is poised to move beyond established methods towards more efficient, sustainable, and highly selective catalytic systems. The asymmetric epoxidation of 4-trifluoromethylstyrene remains a primary route, and advancements in this area are critical.

Emerging strategies are likely to focus on the development of novel catalysts that offer higher turnover numbers and exceptional enantiomeric excess (ee). While traditional methods have proven effective, there is a continuous drive to refine these processes. For instance, bio-catalytic approaches using engineered enzymes, such as variants of cytochrome P450, have shown promise for the highly (R)-enantioselective epoxidation of styrene (B11656) and its derivatives, achieving up to 99% ee in some cases. nih.govrsc.org Future work will likely involve tailoring these enzymatic systems specifically for substrates like 4-trifluoromethylstyrene to enhance efficiency and scalability. nih.gov

Furthermore, the development of peptide-based oxidation catalysts, which utilize a transiently generated dioxirane (B86890) as the active species, represents another promising frontier. These systems can be fine-tuned through peptide sequence modification to optimize yield and enantioselectivity for specific alkenes. researchgate.net The application of such catalysts to the synthesis of this compound could offer a highly modular and efficient synthetic route.

Another area of focus is the use of earth-abundant metal catalysts and organocatalysts to replace precious metal-based systems, aligning with the principles of green chemistry. The design of new chiral ligands for metals like copper and iron, or the development of novel chiral Brønsted acid or base organocatalysts, could lead to more cost-effective and environmentally benign synthetic protocols.

Table 1: Comparison of Asymmetric Epoxidation Methodologies

Catalyst TypePrecursorPotential AdvantagesFuture Research Focus
Engineered Enzymes (e.g., P450)4-TrifluoromethylstyreneHigh enantioselectivity (>99% ee), mild reaction conditionsSubstrate specificity optimization, improving enzyme stability and reusability
Peptide-Based Catalysts4-TrifluoromethylstyreneModular and tunable, high yield potentialCatalyst design for specific substrates, scalability
Earth-Abundant Metal Catalysts4-TrifluoromethylstyreneCost-effective, reduced environmental impactLigand design for high stereocontrol, catalyst stability
Organocatalysts4-TrifluoromethylstyreneMetal-free, environmentally benignDevelopment of highly active and selective catalysts

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of this compound is dominated by the ring-opening reactions of the strained epoxide ring. While reactions with common nucleophiles are known, future research will delve into more complex and novel transformations that exploit the unique electronic nature of the trifluoromethylphenyl group.

The electron-withdrawing nature of the trifluoromethyl group significantly influences the regioselectivity of the epoxide ring-opening. This effect can be harnessed to achieve highly selective additions of a wide array of nucleophiles. beilstein-journals.org Future studies will likely explore reactions with complex carbon nucleophiles, such as organometallics and enolates, to construct intricate molecular architectures. The use of fluorinated alcohols as solvents or promoters for these reactions is an emerging area, as they can enhance the electrophilicity of the epoxide without the need for strong Lewis acids. rsc.org

Furthermore, catalytic ring-opening reactions are a burgeoning field. For instance, cobalt-catalyzed nucleophilic trifluoromethoxylation of epoxides has been developed, offering a direct route to vicinal trifluoromethoxyhydrins. researchgate.net Applying similar catalytic systems to this compound with a variety of nucleophiles could unlock new synthetic pathways.

The exploration of cycloaddition reactions involving the oxirane ring is another promising avenue. While less common, the strained three-membered ring can participate in [3+2] or other cycloadditions with suitable reaction partners, leading to the formation of five-membered heterocyclic rings. The development of catalysts to promote such transformations would significantly expand the synthetic utility of this chiral epoxide.

Integration into Advanced Functional Materials or Supramolecular Assemblies

The unique properties imparted by the trifluoromethyl group, such as high thermal stability, chemical resistance, and hydrophobicity, make this compound an attractive monomer for the synthesis of advanced functional materials. ontosight.ai Future research will focus on the controlled polymerization of this epoxide to create novel fluorinated polymers with tailored properties.

Ring-opening polymerization of this compound can lead to the formation of polyethers with a stereoregular backbone. The resulting polymers are expected to exhibit interesting properties, such as low surface energy and high gas permeability, making them suitable for applications in coatings, membranes, and advanced dielectrics. researchgate.net The copolymerization with other epoxides, such as ethylene (B1197577) oxide, could further tune the material's properties for specific applications like fluorinated elastomers. vulcanchem.com

Beyond polymers, the chiral and fluorinated nature of this oxirane makes it a compelling candidate for the construction of supramolecular assemblies. nih.govnih.govrsc.org The trifluoromethylphenyl group can participate in non-covalent interactions, such as halogen bonding and aromatic stacking, which can be exploited to direct the self-assembly of complex architectures. These assemblies could find applications in chiral recognition, asymmetric catalysis, and the development of responsive materials.

Advancements in Computational Modeling for Predictive Oxirane Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organic molecules. Future research on this compound will heavily rely on computational modeling to elucidate reaction mechanisms and guide the design of new experiments.

DFT calculations can provide detailed insights into the transition states of epoxide ring-opening reactions, helping to rationalize the observed regio- and stereoselectivity. researchgate.net This predictive power can be used to screen potential nucleophiles and catalysts, accelerating the discovery of new chemical transformations. For example, computational studies can model the interaction of the epoxide with different Lewis or Brønsted acids, predicting their efficacy in activating the oxirane ring.

Moreover, computational modeling can be employed to predict the properties of polymers and supramolecular assemblies derived from this compound. Molecular dynamics simulations can be used to study the conformational behavior of polymer chains and the self-assembly process of supramolecular structures, providing a molecular-level understanding of their macroscopic properties. This predictive capability will be crucial for the rational design of new functional materials.

Addressing Challenges in Stereocontrol and Scalability of Trifluoromethylated Oxiranes

While significant progress has been made in the synthesis of chiral trifluoromethylated epoxides, challenges related to stereocontrol and scalability remain. Future research will need to address these issues to enable the widespread application of this compound in industrial settings.

Achieving perfect stereocontrol in asymmetric epoxidation is often challenging, and even small amounts of the undesired enantiomer can have significant implications in applications such as pharmaceuticals. The development of more robust and highly selective catalysts is therefore a key priority. Furthermore, methods for the efficient separation of enantiomers or the kinetic resolution of racemic mixtures will continue to be important areas of research. nih.gov

The scalability of asymmetric syntheses is another major hurdle. Many of the reported methods for the synthesis of chiral epoxides are performed on a small scale and may not be amenable to large-scale production due to factors such as catalyst cost, reaction time, and purification challenges. nih.govrsc.org Future research will focus on developing practical and scalable processes, including the use of continuous flow reactors, which can offer advantages in terms of safety, efficiency, and process control. mdpi.com Techno-economic analysis of different synthetic routes will also be crucial in identifying the most viable options for industrial production. surrey.ac.uk

Q & A

Q. What are the challenges in using this compound as a building block for fluorinated pharmaceuticals?

  • Methodological Answer:
  • Metabolic Stability : Fluorine imparts resistance to oxidative degradation but may reduce solubility.
  • Stereochemical Integrity : Epoxide ring-opening must retain configuration; chiral HPLC (e.g., Chiralpak AD-H) ensures ee ≥98%.
  • Toxicity Screening : Assess hepatotoxicity via cytochrome P450 inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.